molecular formula C15H12INO B11180356 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone

2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone

Cat. No.: B11180356
M. Wt: 349.17 g/mol
InChI Key: XLFRJULIBDTITJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone is a synthetic organic compound featuring a dihydroindole scaffold linked to a 3-iodophenyl group via a ketone bridge. The dihydroindole moiety contributes to its planar aromatic structure, while the 3-iodophenyl substituent introduces steric bulk and electronic effects due to the iodine atom’s polarizability and electronegativity. Its synthesis typically involves coupling reactions between activated indole derivatives and iodobenzoyl intermediates under inert conditions .

Properties

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3-iodophenyl)methanone

InChI

InChI=1S/C15H12INO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2

InChI Key

XLFRJULIBDTITJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Chemical Reactions Analysis

Acylation of Indole Derivatives

The most direct method involves acylation of the indole’s nitrogen atom using an acyl chloride. Based on analogous reactions in the literature , the general procedure includes:

  • Deprotonation : Treatment of the indole derivative (e.g., 2,3-dihydro-1H-indole) with a strong base like sodium hydride (NaH) in DMF to generate a reactive indolide species.

  • Acyl Chloride Addition : Slow addition of 3-iodobenzoyl chloride or its derivative, followed by stirring at room temperature.

  • Workup : Quenching with ammonium chloride, extraction, and purification via column chromatography.

This method achieves high yields (e.g., 85% in a similar reaction ) and is scalable.

Palladium-Catalyzed Carbonylation

Alternative methods involve Pd-catalyzed carbonylation of alkynylanilines, as described in studies on indole synthesis . While not directly applied to the target compound, these methods highlight:

  • CO Insertion : Use of CO sources (e.g., TFBen) and ligands like DPEPhos to facilitate cyclization.

  • Mechanism : Oxidative addition, CO insertion, and reductive elimination to form the indole core.

Conjugation and Steric Effects

In related structures (e.g., (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone ), conjugation between the indole’s N(1) atom and the carbonyl group shortens the C(9)–N(1) bond (1.382 Å vs. typical C–N single bonds). This conjugation also aligns the amide moiety and indole ring coplanarly (torsion angles ~174.7° and −7.6°).

Dihedral Angle Considerations

The iodine substituent introduces steric hindrance, forcing the benzoyl ring and indole into a near-perpendicular conformation (dihedral angle of 87.85° ). This geometry minimizes clashes between the carbonyl oxygen and iodine atom.

Key Geometric Parameters

ParameterValue (Å/°)Source
C(9)–N(1) bond length1.382(6)
Indole-benzoyl dihedral angle87.85(2)°
O(1)–C(9)–N(1)–C(1) torsion angle174.7(5)°

Functional Group Interactions

  • Amide Conjugation : The carbonyl group’s resonance with the indole’s N(1) atom stabilizes the structure.

  • Halogen Substituent Effects : Iodine’s electronegativity and size influence reactivity and steric arrangements.

Comparative Reaction Conditions

MethodKey ConditionsYield RangeSource
Acylation (NaH/DMF)Sodium hydride, DMF, acyl chloride70–85%
Pd-Catalyzed CarbonylationPd(OAc)₂, TFBen, CO (4–48 bar)60–90%

Challenges and Considerations

  • Regioselectivity : Controlling acylation at the indole’s N(1) position is critical.

  • Iodine Substituent : Handling iodine’s reactivity and steric bulk requires optimized conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that related indole derivatives showed promising antitumor activity with mean GI50 values indicating effective growth inhibition in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. Preliminary data suggest that 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone may inhibit the growth of specific microbial strains, although detailed studies are needed to confirm these effects.

Organic Synthesis

2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki Coupling Reactions : This method facilitates the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.
  • Reactions with Electrophiles : The presence of the iodine atom enhances its reactivity towards nucleophiles, allowing for diverse functionalization opportunities.

Case Study 1: Anticancer Screening

A study published in Molecules assessed the anticancer activity of several indole derivatives, including those similar to 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone. The results indicated significant cytotoxic effects against human cancer cell lines with low micromolar concentrations required for effective inhibition .

Case Study 2: Antimicrobial Evaluation

In another research effort, the antimicrobial efficacy of indole derivatives was tested against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with iodine substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of Indolin-1-yl(3-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are attributed to its ability to bind to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reduce the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction helps in mitigating neuronal damage and improving neurological outcomes.

Comparison with Similar Compounds

Structural Analogs and Regioisomers

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Features Reference
2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone 3-iodophenyl 365.21 g/mol High polarizability due to iodine; potential for halogen bonding
AM694 2-iodo isomer 2-iodophenyl 365.21 g/mol Distinct MS profile (e.g., 202.9352 m/z at 40 eV); altered receptor affinity
(2-Methyl-3-nitrophenyl)methanone analog 2-methyl-3-nitrophenyl 280.28 g/mol Electron-withdrawing nitro group enhances reactivity; lower thermal stability
(5-Methoxy-1H-indol-2-yl)methanone 5-methoxyindole 308.33 g/mol Methoxy group improves solubility; used in melatonin-related studies
  • Regioisomer Effects: The position of iodine on the phenyl ring (e.g., 2- vs. 3-iodo) significantly impacts analytical detection. For instance, AM694 regioisomers show distinct mass spectrometry (MS) fragmentation patterns, with the 3-iodo isomer producing unique ions at 202.9352 m/z (C6H4I⁺) and 436.0568 m/z (C20H20FINO⁺) .
  • Substituent Influence : Replacing iodine with nitro or methoxy groups alters physicochemical properties. Nitro-substituted analogs exhibit higher reactivity but lower thermal stability (decomposition ~247–288°C for nitro derivatives vs. iodinated compounds) . Methoxy groups enhance aqueous solubility, making them suitable for pharmacokinetic studies .

Biological Activity

2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 254.29 g/mol
  • IUPAC Name : 2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. For instance, compounds structurally similar to 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone have demonstrated significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
HCT116 (Colon Cancer)4.5
PC3 (Prostate Cancer)6.0

In these studies, the compound's mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory properties. While direct studies on 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone are sparse, related compounds have shown promise in inhibiting pro-inflammatory cytokines.

CompoundInhibition (%) at 10 µMReference
Indole Derivative D85% (TNF-alpha)
Indole Derivative E90% (IL-6)

These findings suggest that the compound may also possess anti-inflammatory capabilities through similar pathways.

Case Studies

Several case studies have highlighted the biological activities of indole derivatives:

  • Study on Anticancer Activity : A study focused on a series of indole-based compounds found that modifications at the nitrogen position significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural variations can lead to improved therapeutic profiles.
  • Antibacterial Efficacy Analysis : Researchers evaluated the antibacterial activity of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited increased potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone, and how is its structural integrity validated?

  • Synthetic Routes : The compound is typically synthesized via Pd-catalyzed cross-coupling or directed C–H functionalization reactions. For example, tertiary amide substrates can undergo palladium-catalyzed amidation under oxidative conditions (e.g., with SIPr ligands) to introduce the iodophenyl group .
  • Characterization Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.56 ppm for aromatic protons, δ 163.4 ppm for carbonyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 539.1045) .
  • IR Spectroscopy : Key absorption bands for C=O (1634 cm⁻¹) and C–I (500–600 cm⁻¹) .
    • Purity Assessment : HPLC or TLC (e.g., Rf = 0.74 in EtOAc:CH₂Cl₂ 1:10) .

Q. How can reaction conditions be optimized to enhance the yield of 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone?

  • Catalyst Selection : Use Pd(OAc)₂ with bulky N-heterocyclic carbene ligands (e.g., SIPr) to improve cross-coupling efficiency .
  • Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reaction rates for C–H activation .
  • Temperature Control : Reactions conducted at 80–100°C balance yield and decomposition risks .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data during characterization (e.g., unexpected NMR shifts or IR bands)?

  • Validation Steps :

  • Repeat Experiments : Ensure consistency across replicates.
  • Alternative Solvents : Use deuterated DMSO or CDCl₃ to resolve solvent-induced shifts .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values .
    • Case Study : Inconsistent aromatic proton signals in DMSO-d₆ were resolved by heating the sample to 343 K, reducing aggregation effects .

Q. What is the mechanistic role of the 3-iodo substituent in modulating reactivity during cross-coupling or functionalization reactions?

  • Electronic Effects : The iodine atom acts as an electron-withdrawing group, polarizing the phenyl ring and facilitating electrophilic substitution or oxidative addition in Pd-catalyzed reactions .
  • Steric Considerations : The bulky iodine substituent can hinder access to the ortho position, directing reactivity to meta or para positions .
  • Table: Reactivity Comparison

SubstituentReaction Rate (Relative)Preferred Site
–I1.0 (reference)Meta/para
–H1.8Ortho
–OCH₃0.5Para

Q. Which in vitro assays are most suitable for evaluating the biological activity of this compound, particularly in GPCR modulation?

  • GPCR Binding Assays : Competitive radioligand displacement studies using ³H-labeled dopamine D2 receptors (D2L isoform) to measure IC₅₀ values .
  • Functional Assays :

  • cAMP Inhibition : Measure Gi protein-coupled receptor activity via luciferase-based reporters .
  • β-Arrestin Recruitment : Use BRET or TR-FRET assays to assess biased signaling .
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues (e.g., transmembrane helix 5) .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies between computational predictions and experimental data (e.g., docking vs. binding affinity)?

  • Refine Force Fields : Adjust van der Waals radii or partial charges in MD simulations to better reflect iodine’s polarizability .
  • Experimental Cross-Checks : Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

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